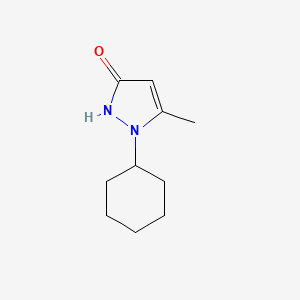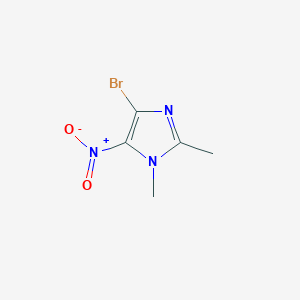![molecular formula C10H7N3O3S B1654295 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate CAS No. 219618-92-5](/img/structure/B1654295.png)
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate
Vue d'ensemble
Description
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate, commonly known as NPyT, is a compound that has been widely used in scientific research due to its unique properties. NPyT is a redox-active compound that can undergo reversible oxidation and reduction, making it an important tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of NPyT involves its ability to undergo reversible oxidation and reduction. NPyT can accept or donate electrons, allowing it to participate in redox reactions. It can also act as a radical scavenger, preventing the formation of reactive oxygen species. NPyT has been shown to interact with various biomolecules such as proteins, DNA, and lipids, leading to changes in their redox state.
Biochemical and Physiological Effects:
NPyT has been shown to have various biochemical and physiological effects. It can induce oxidative stress in cells, leading to cell death. However, at lower concentrations, NPyT has been shown to have antioxidant effects, protecting cells from oxidative damage. NPyT has also been shown to inhibit the activity of various enzymes such as xanthine oxidase and NADPH oxidase. In addition, NPyT has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NPyT in lab experiments is its unique redox properties, which allow it to participate in various biological processes. NPyT is also relatively stable and can be easily synthesized. However, one limitation of using NPyT is its potential toxicity at high concentrations. Careful consideration should be given to the concentration of NPyT used in experiments to avoid potential toxicity.
Orientations Futures
There are several future directions for the study of NPyT. One area of interest is the use of NPyT as a probe to study the redox properties of proteins and enzymes. NPyT can also be used to study the role of oxidative stress in various diseases such as cancer and neurodegenerative disorders. Another area of interest is the development of NPyT-based therapeutics for the treatment of these diseases. In addition, further studies are needed to determine the optimal concentration of NPyT to use in experiments to avoid potential toxicity.
Applications De Recherche Scientifique
NPyT has been widely used in scientific research as a redox-active compound. It has been shown to be a potent electron acceptor and donor, making it useful in the study of various biological processes such as oxidative stress, redox signaling, and electron transfer. NPyT has also been used as a probe to study the redox properties of proteins and enzymes.
Propriétés
IUPAC Name |
3-nitro-2-(1-oxidopyridin-1-ium-2-yl)sulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-12-7-2-1-5-9(12)17-10-8(13(15)16)4-3-6-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRKXGMRHFYXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379037 | |
| Record name | 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219618-92-5 | |
| Record name | 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1654217.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrazol-4-amine](/img/structure/B1654219.png)
![5-Chloro-N-[2-(hydrazinecarbonyl)-6-methylphenyl]thiophene-2-sulfonamide](/img/structure/B1654220.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate](/img/structure/B1654221.png)






